Cas no 2034585-28-7 (N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)
![N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide structure](https://ja.kuujia.com/scimg/cas/2034585-28-7x500.png)
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
- N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide
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- インチ: 1S/C20H20FN3O2S/c21-16-3-1-2-4-19(16)26-12-20(25)22-8-9-24-18(14-5-6-14)11-17(23-24)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25)
- InChIKey: QFHPUZHHRDLPHF-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C(=C1[H])C1C([H])=C(C2([H])C([H])([H])C2([H])[H])N(C([H])([H])C([H])([H])N([H])C(C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2F)=O)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 508
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 84.4
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-7130-2μmol |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-5mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-15mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-5μmol |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-3mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-4mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-40mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-1mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-50mg |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6502-7130-10μmol |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide |
2034585-28-7 | 10μmol |
$69.0 | 2023-09-08 |
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamideに関する追加情報
Research Briefing on N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide (CAS: 2034585-28-7)
In recent years, the compound N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide (CAS: 2034585-28-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-thiophene core and fluorophenoxyacetamide side chain, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide involves a multi-step process that begins with the cyclization of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole, followed by alkylation and subsequent coupling with 2-(2-fluorophenoxy)acetic acid. Recent studies have optimized this synthetic route to improve yield and purity, making the compound more accessible for further pharmacological evaluation. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound.
Pharmacological investigations have revealed that this compound exhibits potent activity as a modulator of specific biological targets, particularly in the context of inflammatory and oncological pathways. In vitro studies have demonstrated its ability to inhibit key enzymes involved in cytokine production, suggesting potential applications in the treatment of autoimmune diseases. Additionally, preliminary in vivo studies in murine models have shown promising anti-tumor effects, with the compound effectively reducing tumor growth rates in xenograft models of certain cancers. These findings highlight the dual therapeutic potential of this molecule.
Further research has focused on elucidating the precise mechanism of action of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide. Recent structural-activity relationship (SAR) studies have identified critical functional groups responsible for its bioactivity, providing insights for the design of more potent derivatives. Molecular docking simulations have also been conducted to predict its binding affinity with target proteins, offering a theoretical foundation for its observed efficacy. These computational studies are complemented by experimental data, reinforcing the compound's potential as a lead candidate for drug development.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Current efforts are directed towards optimizing the pharmacokinetic profile of the molecule, with a focus on enhancing its oral bioavailability and reducing hepatic clearance. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable subject for ongoing research. Future studies will likely focus on refining its pharmacological properties and exploring its therapeutic potential in greater depth, paving the way for potential clinical applications in the treatment of inflammatory diseases and cancer.
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